Cas no 1706443-24-4 (2-Chloro-8-methoxy-indolizine-7-carboxylic acid)

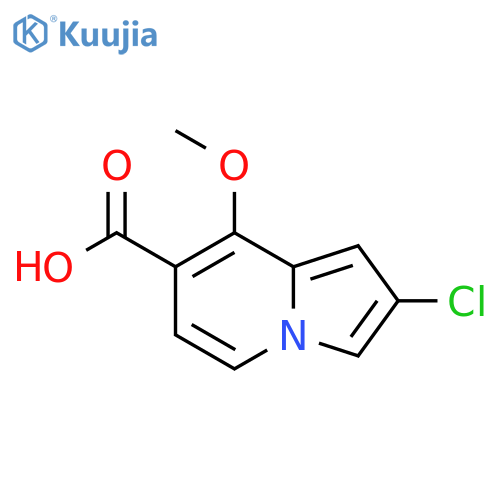

1706443-24-4 structure

商品名:2-Chloro-8-methoxy-indolizine-7-carboxylic acid

CAS番号:1706443-24-4

MF:C10H8ClNO3

メガワット:225.628421783447

CID:5171482

2-Chloro-8-methoxy-indolizine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-8-methoxy-indolizine-7-carboxylic acid

-

- インチ: 1S/C10H8ClNO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14)

- InChIKey: ASEZPCXRJSCRTQ-UHFFFAOYSA-N

- ほほえんだ: C1=C2N(C=CC(C(O)=O)=C2OC)C=C1Cl

2-Chloro-8-methoxy-indolizine-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM246095-10g |

2-Chloro-8-methoxyindolizine-7-carboxylic acid |

1706443-24-4 | 97% | 10g |

$*** | 2023-03-30 | |

| Chemenu | CM246095-5g |

2-Chloro-8-methoxyindolizine-7-carboxylic acid |

1706443-24-4 | 97% | 5g |

$*** | 2023-03-30 | |

| Chemenu | CM246095-1g |

2-Chloro-8-methoxyindolizine-7-carboxylic acid |

1706443-24-4 | 97% | 1g |

$*** | 2023-03-30 |

2-Chloro-8-methoxy-indolizine-7-carboxylic acid 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1706443-24-4 (2-Chloro-8-methoxy-indolizine-7-carboxylic acid) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量